molecular formula C11H20O4 B8714527 8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 90214-47-4

8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8714527
CAS RN: 90214-47-4
M. Wt: 216.27 g/mol
InChI Key: GZTZUWMQRFTTCL-UHFFFAOYSA-N
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Patent
US05585490

Procedure details

A mixture of 4-(3-Butenyl)-4-hydroxy-cyclohexanone ethylene ketal (1.8 g) in methanol (40 mL) was ozonized at -70° C. until a persistant blue color was obtained. The ozonide was decomposed with excess sodium borohydride at -60° C. The reaction was concentrated in vacuo and the residue was partitioned between brine and ethyl acetate. The aqueous layer was extracted several more times with ethyl acetate and the combined organic extracts were dried over magnesium sulfate and the solvent was removed in vacuo. The residue was purified by flash chromatography with ethyl acetate as the eluent to afford 4-(3-Hydroxypropyl)-4-hydroxycyclohexanone ethylene ketal as an oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:15][C:4]2([CH2:9][CH2:8][C:7]([CH2:11][CH2:12][CH:13]=C)([OH:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.[BH4-].[Na+].C[OH:19]>>[CH2:1]1[O:15][C:4]2([CH2:9][CH2:8][C:7]([CH2:11][CH2:12][CH2:13][OH:19])([OH:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C1COC2(CCC(CC2)(O)CCC=C)O1
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was ozonized at -70° C. until a persistant blue color
CUSTOM
Type
CUSTOM
Details
was obtained
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between brine and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted several more times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CCC(CC2)(O)CCCO)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.